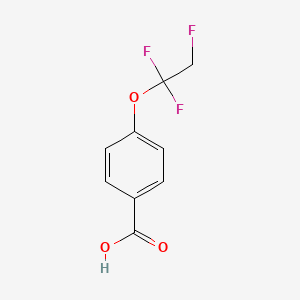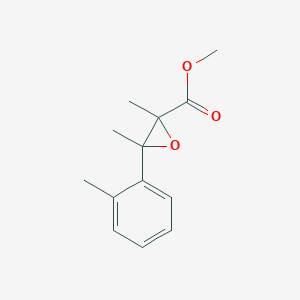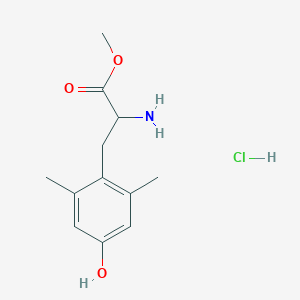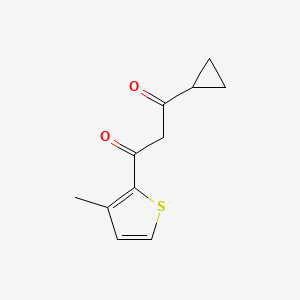
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that belongs to the class of benzodioxines. These compounds are characterized by a benzene ring fused with a dioxane ring. The specific structure of this compound includes a formyl group at the 5-position and a carboxylate ester group at the 6-position, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the 1,4-benzodioxine ring. This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position using methanol and a suitable acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-carboxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: Methyl 5-hydroxymethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate.
Substitution: Various substituted benzodioxines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s structure allows it to interact with proteins and nucleic acids, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A simpler structure without the formyl and carboxylate groups.
2,3-Dihydro-1,4-benzodioxine: Lacks the formyl and carboxylate groups but shares the core benzodioxine structure.
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Similar structure but with different functional groups.
Uniqueness
Methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and carboxylate groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H10O5 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
methyl 5-formyl-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C11H10O5/c1-14-11(13)7-2-3-9-10(8(7)6-12)16-5-4-15-9/h2-3,6H,4-5H2,1H3 |
Clave InChI |
DDWCVNJGVHQXHB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C1)OCCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)






![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)
